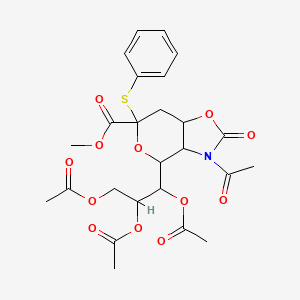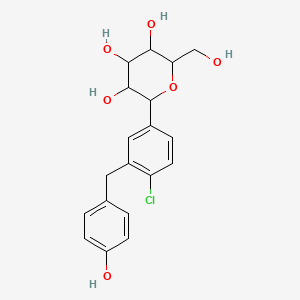
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process would require optimization of reaction conditions, selection of suitable solvents, and implementation of efficient purification techniques to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) could be investigated for its therapeutic potential and pharmacological properties. In industry, it may find applications in the development of new materials or chemical processes .
Wirkmechanismus
The mechanism of action of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved in the action of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) would require detailed biochemical and pharmacological studies to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, leading to similar chemical behavior and applications .
Uniqueness: The uniqueness of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications, making (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXLROKFOTRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FePS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
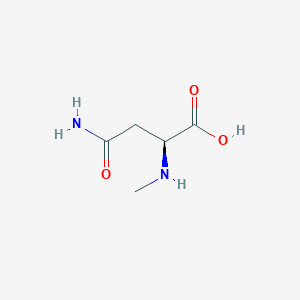


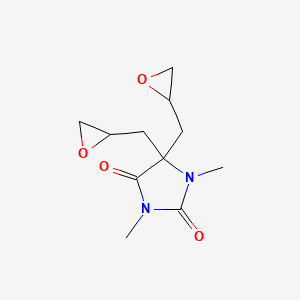
![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)
![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)


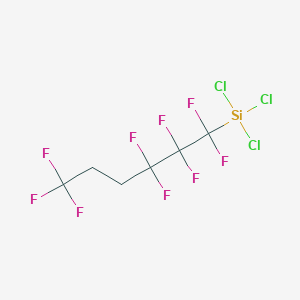

![Sodium;3-(acetyloxymethyl)-7-[(5-azaniumyl-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8232458.png)
